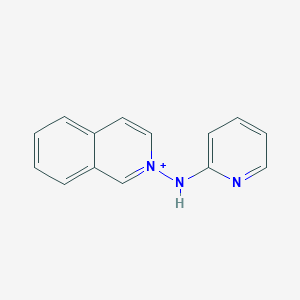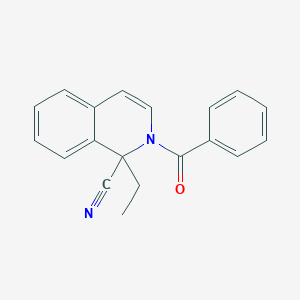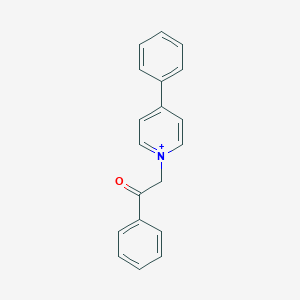
N-pyridin-2-ylisoquinolin-2-ium-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-pyridin-2-ylisoquinolin-2-ium-2-amine is a compound that belongs to the class of pyridinium and isoquinolinium salts. These compounds are known for their structural diversity and are commonly found in natural products and pharmaceuticals. The unique structure of this compound makes it a valuable compound in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-pyridin-2-ylisoquinolin-2-ium-2-amine typically involves the reaction of pyridine or isoquinoline with cyanomethyl halides. This reaction forms 1-(cyanomethyl)pyridinium or isoquinolinium halides, which are then treated with a base to form the desired ylide . The reaction conditions are generally mild, and the process can be carried out at room temperature using common solvents like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
N-pyridin-2-ylisoquinolin-2-ium-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include cyanomethyl halides, bases like DABCO, and solvents like acetonitrile . The reaction conditions are generally mild, and the reactions can be carried out at room temperature.
Major Products Formed
The major products formed from the reactions of this compound include various heterocyclic compounds such as indolizines, cyclopropanes, and substituted pyridines .
Scientific Research Applications
N-pyridin-2-ylisoquinolin-2-ium-2-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-pyridin-2-ylisoquinolin-2-ium-2-amine involves its interaction with various molecular targets and pathways. The compound’s structure allows it to participate in a range of chemical reactions, leading to the formation of different products. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
N-pyridin-2-ylisoquinolin-2-ium-2-amine can be compared with other similar compounds, such as:
Pyridinium ylides: These compounds have a similar structure and are used in similar applications.
Isoquinolinium salts: These salts share structural similarities and are used in the synthesis of various heterocyclic compounds.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C14H12N3+ |
|---|---|
Molecular Weight |
222.26 g/mol |
IUPAC Name |
N-pyridin-2-ylisoquinolin-2-ium-2-amine |
InChI |
InChI=1S/C14H12N3/c1-2-6-13-11-17(10-8-12(13)5-1)16-14-7-3-4-9-15-14/h1-11H,(H,15,16)/q+1 |
InChI Key |
OLJDECQAGVXKNW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=[N+](C=CC2=C1)NC3=CC=CC=N3 |
Canonical SMILES |
C1=CC=C2C=[N+](C=CC2=C1)NC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-amino-3-[4-(methoxycarbonyl)benzyl]-2-methyl-3H-benzimidazol-1-ium](/img/structure/B280529.png)
![4-Methylphenyl 7-methylpyrrolo[1,2-c]pyrimidin-3-yl sulfone](/img/structure/B280531.png)

![3-(2-{4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-methyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280535.png)
![3-(2-{4-[(2-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280536.png)
![3-Methyl 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280537.png)
![3-[2-(Dimethylamino)ethyl] 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280539.png)
![3-{2-[(2-Hydroxybenzoyl)amino]ethyl} 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280540.png)
![3-{2-[(2-Hydroxybenzoyl)amino]ethyl} 5-(tetrahydro-2-furanylmethyl) 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280541.png)
![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-cinnamyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280542.png)
![5-O-[2-(dimethylamino)ethyl] 3-O-[2-(pyridine-3-carbonylamino)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B280543.png)
![3-(2-{4-[(3-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-ethyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280544.png)
